molecular formula C8H3F3N3NaO2 B8214793 Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B8214793
M. Wt: 253.11 g/mol
InChI Key: SOAJHWKTNUNAFR-UHFFFAOYSA-M
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Description

Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate reagents under controlled conditions. One common method includes the use of triethylamine in dichloromethane as a solvent, followed by the addition of isocyanates . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are crucial in cancer cell signaling pathways . By binding to these kinases, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial enzyme functions .

Comparison with Similar Compounds

Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

sodium;3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2.Na/c9-8(10,11)7-13-12-5-4(6(15)16)2-1-3-14(5)7;/h1-3H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAJHWKTNUNAFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N3NaO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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